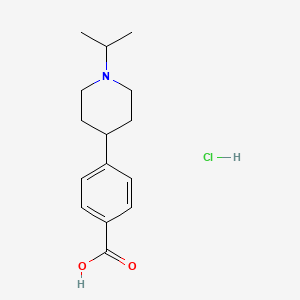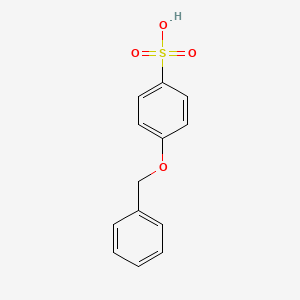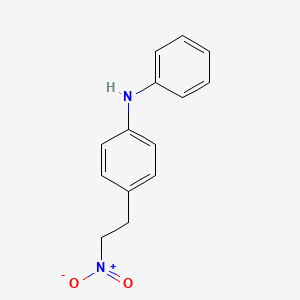
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is a chiral compound featuring a cyclopropylaminomethyl group and a fluorine atom attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Cyclopropylaminomethyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the cyclopropylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-ethyl-4-fluoropyrrolidine
- (3S,4R)-3-methylaminomethyl-4-fluoropyrrolidine
- (3S,4R)-3-cyclopropylaminomethyl-4-chloropyrrolidine
Uniqueness
N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is unique due to the presence of both a cyclopropylaminomethyl group and a fluorine atom, which confer distinct chemical and biological properties. The stereochemistry of the compound also plays a crucial role in its interactions and effectiveness.
Properties
Molecular Formula |
C8H15FN2 |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
N-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8-/m0/s1 |
InChI Key |
QZFXTAVCZYQMQZ-XPUUQOCRSA-N |
Isomeric SMILES |
C1CC1NC[C@@H]2CNC[C@@H]2F |
Canonical SMILES |
C1CC1NCC2CNCC2F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)


![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)



![2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)


![Benzoic acid, 3-[(3-hydroxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B8620137.png)

